molecular formula C7H10F3NO2 B13211779 3-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid

3-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid

Cat. No.: B13211779
M. Wt: 197.15 g/mol
InChI Key: MRUIBHFBXNZNPC-LFRDXLMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid is a synthetic compound with the molecular formula C7H10F3NO2 and a molecular weight of 197.15 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an amino group and a propanoic acid moiety. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 3-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid involves several steps, typically starting with the formation of the cyclopropyl ring. One common method involves the cyclopropanation of an appropriate alkene using a trifluoromethylating agent. The amino group is then introduced through a series of reactions, including amination and protection/deprotection steps.

Chemical Reactions Analysis

3-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with its target, leading to a cascade of biochemical events that result in its observed effects .

Comparison with Similar Compounds

3-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid can be compared to other cyclopropyl-containing compounds, such as:

Properties

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

3-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)5-3(6(5)11)1-2-4(12)13/h3,5-6H,1-2,11H2,(H,12,13)/t3-,5+,6-/m0/s1

InChI Key

MRUIBHFBXNZNPC-LFRDXLMFSA-N

Isomeric SMILES

C(CC(=O)O)[C@H]1[C@H]([C@H]1N)C(F)(F)F

Canonical SMILES

C(CC(=O)O)C1C(C1N)C(F)(F)F

Origin of Product

United States

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